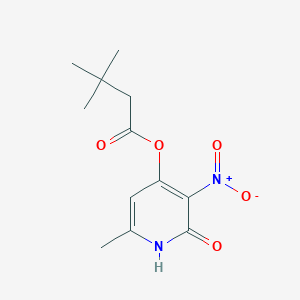

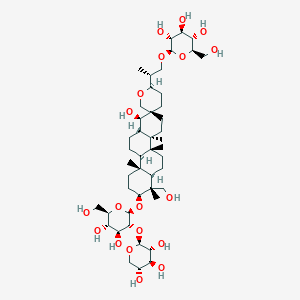

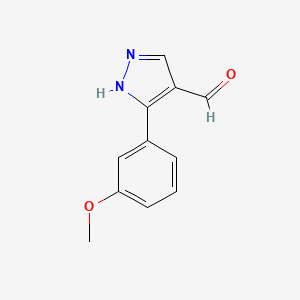

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3,3-dimethylbutanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3,3-dimethylbutanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Applications De Recherche Scientifique

Application in Medicinal Chemistry

Scientific Field

Medicinal Chemistry

Summary of Application

This compound is utilized in the synthesis of indole derivatives, which are significant in medicinal chemistry due to their presence in natural products and drugs. Indoles play a crucial role in cell biology and are used as biologically active compounds for treating various disorders, including cancer and microbial infections .

Methods of Application

The synthesis involves creating indole cores, which are known pharmacophores in medicinal molecules. This process is critical for developing new drugs with potential therapeutic applications .

Results and Outcomes

The application of this compound in medicinal chemistry has led to the development of various biologically active molecules. These molecules have shown promise in treating different types of disorders, although specific quantitative data from these studies are not provided in the search results.

Application in Antimicrobial Research

Scientific Field

Microbiology

Summary of Application

The compound is a key precursor in synthesizing coumarin clubbed thiazines scaffolds, which exhibit antimicrobial and antioxidant properties. These scaffolds are tested against various bacterial and fungal strains to assess their efficacy .

Methods of Application

The synthesis involves coupling the compound with amino thiazine derivatives. The resulting compounds undergo spectroscopic techniques and physical property characterization before being screened for antimicrobial activities .

Results and Outcomes

Some derivatives have shown antibacterial potency against E. coli with MIC values of 50 µg/mL, comparable to standard drugs. Antifungal potency against C. albicans was observed with MIC values of 200 µg/mL, indicating significant antimicrobial potential .

Application in Organic Synthesis

Scientific Field

Organic Chemistry

Summary of Application

The compound is used in organic synthesis to create heterocyclic systems like indoles, which are significant in the development of pharmaceuticals and natural products .

Methods of Application

The synthesis process involves novel methods to construct indoles as a moiety in selected alkaloids, which are important for creating biologically active compounds .

Results and Outcomes

The synthesis of indole derivatives has expanded the range of biologically active compounds available for pharmaceutical applications, although the search results do not provide detailed quantitative outcomes.

Application in Antioxidant Development

Scientific Field

Biochemistry

Summary of Application

The compound serves as a starting material for developing antioxidants. Antioxidants are crucial for preventing oxidative stress, which can lead to various chronic diseases .

Methods of Application

The development process involves evaluating the compound’s ability to scavenge free radicals and protect against oxidative damage .

Results and Outcomes

Compounds derived from this starting material have demonstrated high radical scavenging efficacies, with IC50 values indicating their potential as effective antioxidants .

Application in Heterocyclic Chemistry

Scientific Field

Heterocyclic Chemistry

Summary of Application

The compound is integral to the construction of heterocyclic compounds, which are essential in many drugs and natural products. Its role in creating diverse molecular structures is vital for advancing chemical research .

Methods of Application

The application involves using the compound in various synthetic pathways to create heterocyclic systems with potential biological activity .

Results and Outcomes

The use of this compound in heterocyclic chemistry has led to the discovery of new molecules with potential applications in medicine and biology. The search results do not specify quantitative data related to these outcomes.

This analysis provides an overview of the diverse applications of “(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3,3-dimethylbutanoate” in scientific research. While specific quantitative data and statistical analyses are not available from the search results, the compound’s role in various fields of science is evident, with significant potential for future research and development.

Application in Antibacterial Drug Design

Scientific Field

Pharmaceutical Sciences

Summary of Application

This compound is investigated for its role in the design of new antibacterial drugs. It’s particularly relevant for the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD), a target for developing antibacterial agents with novel mechanisms of action .

Methods of Application

The compound is used to construct heterocyclic hybrids that show high affinity to the TrmD isolated from P. aeruginosa. These hybrids are synthesized starting from pivotal intermediates and further alkylated to produce a series of derivatives .

Results and Outcomes

Molecular docking studies have shown high affinity of these derivatives to the TrmD binding site. Antimicrobial screening revealed properties against both Gram-positive and Gram-negative bacteria and the Candida albicans fungal strain. The highest activity was observed for a specific derivative, indicating its potential as an antibacterial agent .

Application in Antimicrobial Activity Enhancement

Summary of Application

The compound’s derivatives are explored for their antimicrobial potential. They exhibit a broad range of biological activities, including antibacterial, antifungal, and antihelmintic effects .

Methods of Application

Synthetic routes are developed to incorporate the compound into various derivatives. These derivatives are then evaluated for their antimicrobial potential against a range of pathogens .

Results and Outcomes

The derivatives have shown different levels of antimicrobial activity, with some exhibiting significant potency against pathogens like Staphylococcus aureus and Escherichia coli. The activities are measured using methods like serial broth dilution, with comparisons to standard drugs .

Application in Cancer Research

Scientific Field

Oncology

Summary of Application

This compound is used in the synthesis of various derivatives that have been evaluated for their anticancer potential. These derivatives are particularly studied for their activity against colon cancer cell lines .

Methods of Application

The derivatives are synthesized and then subjected to in vitro evaluation for their anticancer activity. This involves testing against specific cancer cell lines and comparing the efficacy to standard drugs .

Results and Outcomes

One derivative showed more potency than the standard drug 5-fluorouracil against the HCT-116 colon cancer cell line, with an IC50 value of 5 μg/mL, indicating its potential as an effective anticancer agent .

Application in Nucleophilic Aromatic Substitution

Summary of Application

The compound is involved in nucleophilic aromatic substitution reactions, which are fundamental in organic synthesis and the development of various pharmaceuticals .

Methods of Application

The reactions involve the compound undergoing substitution with nucleophiles, which leads to the formation of new compounds with potential biological activity .

Results and Outcomes

The results confirm the good leaving group ability of the nitro group in the compound, demonstrating that the nitropyridine pathway may represent a convenient strategy for the nucleophilic aromatic substitution of pyridines .

Propriétés

IUPAC Name |

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3,3-dimethylbutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O5/c1-7-5-8(10(14(17)18)11(16)13-7)19-9(15)6-12(2,3)4/h5H,6H2,1-4H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAYOMBDCHBBPRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)CC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3,3-dimethylbutanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

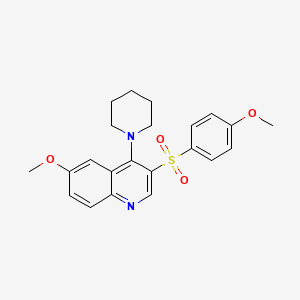

![1-[4-(3-Methoxy-3-phenylazetidine-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2978992.png)

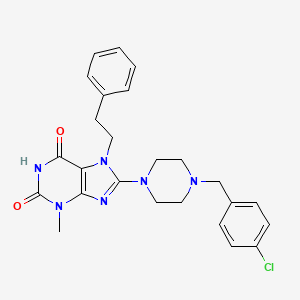

![4,5-Dimethoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B2978994.png)

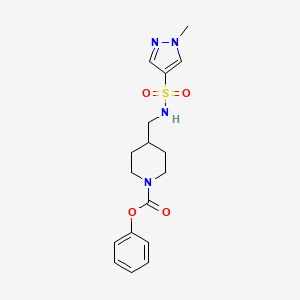

![Methyl 4-[(2-piperazin-1-ylacetyl)amino]benzoate](/img/structure/B2979001.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2979010.png)